Synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane
Synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane
An In-depth Technical Guide to the Synthesis and Purification of Trimethyl((tributylstannyl)ethynyl)silane
Abstract: Trimethyl((tributylstannyl)ethynyl)silane is a highly versatile bifunctional reagent in organic synthesis, serving as a cornerstone in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.[1][2] Its unique structure, featuring both a silicon-alkyne and a tin-alkyne bond, allows for selective reactivity, primarily at the more labile carbon-tin bond in Stille-type couplings.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this reagent, designed for researchers and professionals in chemical and pharmaceutical development. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices.
Critical Safety Considerations: Handling Organotin Reagents
Before commencing any experimental work, it is imperative to recognize the significant hazards associated with organotin compounds. Tributyltin derivatives are highly toxic by all routes of exposure—inhalation, ingestion, and skin contact—and can affect the central nervous system.[4] They are also environmental hazards, being very toxic to aquatic life.[5]
Mandatory Safety Protocols:
-
Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield at all times.[5][6][7]
-
Inert Atmosphere Techniques: The synthesis involves pyrophoric and air-sensitive reagents like butyllithium. All glassware must be flame-dried and all operations performed under an inert atmosphere (Argon or Nitrogen).[6]
-
Waste Disposal: All organotin-contaminated waste, including solvents, glassware rinses, and contaminated PPE, must be segregated into a clearly labeled, dedicated hazardous waste container for proper disposal according to institutional guidelines.[4]
-
Spill Response: In the event of a spill, use an absorbent material to contain it, place the material in a sealed container, and decontaminate the area. Respiratory protection may be necessary for large spills.[4]
Synthesis: Stannylation of Trimethylsilylacetylene
The synthesis of Trimethyl((tributylstannyl)ethynyl)silane proceeds via a two-step, one-pot reaction. The core of the transformation is the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then displaces a halide from an organotin electrophile.
Reaction Principle and Mechanism
The process begins with the deprotonation of trimethylsilylacetylene using a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates a lithium acetylide intermediate. This highly reactive species then undergoes a nucleophilic substitution reaction with tributyltin chloride. The lithium acetylide attacks the electrophilic tin atom, displacing the chloride ion to form the new carbon-tin bond and the salt byproduct, lithium chloride.
Visualizing the Synthesis Workflow
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is adapted from established literature procedures.[8]
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Volume (mL) |
| Trimethylsilylacetylene | 98.22 | 2.45 g | 25 | 0.695 | 3.53 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.54 g | 24 | ~0.68 | 14.9 |
| Tributyltin chloride | 325.59 | 7.81 g | 24 | 1.2 | 6.5 |
| Tetrahydrofuran (THF), anhydrous | - | - | - | - | 25 |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. Allow the flask to cool to room temperature under a positive pressure of argon.
-
Initial Charge: Add 25 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe. Dissolve 3.53 mL (25 mmol) of trimethylsilylacetylene in the THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is crucial to control the highly exothermic deprotonation reaction and to prevent potential side reactions, such as the attack of butyllithium on the solvent.
-
Deprotonation: Add 14.9 mL (24 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly. A slight color change or formation of a precipitate may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 30 minutes. Causality: This allows for the complete formation of the lithium acetylide intermediate.
-
Stannylation: Add 6.5 mL (24 mmol) of tributyltin chloride dropwise to the cold solution.
-
Reaction Completion: Allow the reaction mixture to gradually warm to room temperature while stirring continuously. Let the reaction proceed for 22 hours. Causality: The extended reaction time and gradual warming ensure the reaction goes to completion.
-
Work-up (Initial): After the reaction period, the solvent is removed under reduced pressure using a rotary evaporator. The remaining residue contains the crude product, lithium chloride, and any non-volatile impurities.
Purification: Isolation by Vacuum Distillation
The crude product is a high-boiling liquid, making vacuum distillation the ideal method for purification. This technique lowers the boiling point, preventing thermal decomposition of the organotin compound.
Visualizing the Purification Workflow
Caption: Workflow for the purification by vacuum distillation.
Distillation Protocol
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a high vacuum.
-
Transfer: Transfer the crude residue from the reaction flask into the distillation flask.
-
Vacuum Application: Carefully apply a vacuum, aiming for a pressure of approximately 0.6 mmHg.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills between 100-102 °C at 0.6 mmHg.[8] This is the pure Trimethyl((tributylstannyl)ethynyl)silane.
-
Yield: The expected yield of the transparent, liquid product is approximately 4.84 g (52.2%).[8]
Characterization and Quality Control
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | Transparent Liquid[8] |
| Molecular Formula | C₁₇H₃₆SiSn |
| Molecular Weight | 387.26 g/mol |
| Boiling Point | 100-102 °C @ 0.6 mmHg |
| Refractive Index (n20/D) | 1.488 (lit.) |
| Density | 1.04 g/mL at 25 °C (lit.) |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum will show characteristic multiplets for the butyl groups on the tin atom and a sharp singlet for the nine equivalent protons of the trimethylsilyl group.
-
¹³C NMR: The carbon spectrum will confirm the presence of the two distinct alkyne carbons and the carbons of the butyl and methyl groups.[9]
-
²⁹Si and ¹¹⁹Sn NMR: These specialized NMR techniques can provide definitive structural confirmation and show characteristic satellites in proton spectra due to coupling.[10]
-
Infrared (IR) Spectroscopy: A characteristic absorption band for the internal alkyne (C≡C) stretch is expected around 2150-2160 cm⁻¹.[11]
-
Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[9]
Conclusion
The synthesis and purification of Trimethyl((tributylstannyl)ethynyl)silane is a well-established yet hazardous procedure that demands meticulous attention to safety and experimental technique. By following the detailed protocols for inert atmosphere reaction, controlled reagent addition, and high-vacuum distillation, researchers can reliably produce this valuable synthetic building block with high purity. The principles of nucleophilic acetylide chemistry and the practical considerations for handling organometallic reagents outlined in this guide provide a solid foundation for its successful preparation and application in advanced organic synthesis.
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Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and (Phenylethynyl)trimethylsilanes. Organic Letters, 3(18), 2843-2845. [Link]
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Belema, M., et al. (2008). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry, 73(7), 2564–2567. [Link]
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